molecular formula C19H16FNO4S B6335038 1-Benzenesulfonyl-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% CAS No. 881673-55-8

1-Benzenesulfonyl-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%

Cat. No. B6335038
M. Wt: 373.4 g/mol
InChI Key: KDSKSIOCGXUTPI-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% is a useful research compound. Its molecular formula is C19H16FNO4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzenesulfonyl-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% is 373.07840733 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzenesulfonyl-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-5-(4-fluorophenyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S/c1-2-25-19(22)15-12-18(14-8-10-16(20)11-9-14)21(13-15)26(23,24)17-6-4-3-5-7-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSKSIOCGXUTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159070
Record name Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

CAS RN

881673-55-8
Record name Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881673-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 4-fluorophenacyl bromide instead of phenacyl bromide, a procedure as in Reference Example 1 was performed to synthesize ethyl 2-cyano-4-(4-fluorophenyl)-4-oxobutanoate, and procedures as in Reference Examples 2 and 3 were performed to synthesize ethyl 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate. Sodium hydride (60% in oil, 0.32 g) was added to a solution (20 mL) of ethyl 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate (1.56 g) in N,N-dimethylformamide under ice-cooling. The mixture was stirred at the same temperature for 15 min, added benzenesulfonyl chloride (1.41 g), and the mixture was stirred at room temperature for 18 hr. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1→7:2) to give the title compound as crystals (yield 1.70 g, 68%).
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ethyl 2-cyano-4-(4-fluorophenyl)-4-oxobutanoate
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0.32 g
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20 mL
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1.41 g
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Yield
68%

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